7-Methyl-1-phenyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Methyl-1-phenyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno-pyrrole derivativesThe unique structure of this compound, featuring a fused chromeno-pyrrole ring system, makes it an interesting subject for scientific research and industrial applications .
Preparation Methods
The synthesis of 7-Methyl-1-phenyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-component reactions. One common method includes the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction proceeds through the formation of intermediate pyrrol-2-ones, which then undergo cyclization to form the desired chromeno-pyrrole structure . Industrial production methods often optimize these reactions by adjusting reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
7-Methyl-1-phenyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its dihydro derivatives.
Scientific Research Applications
7-Methyl-1-phenyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits potential biological activities, including antioxidant and antimicrobial properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 7-Methyl-1-phenyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in cellular signaling pathways, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 7-Methyl-1-phenyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno-pyrrole derivatives such as:
- 2-[3-(Dimethylamino)propyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of methyl, phenyl, and propyl groups in this compound contributes to its distinct reactivity and potential applications .
Properties
Molecular Formula |
C21H19NO3 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
7-methyl-1-phenyl-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H19NO3/c1-3-11-22-18(14-7-5-4-6-8-14)17-19(23)15-12-13(2)9-10-16(15)25-20(17)21(22)24/h4-10,12,18H,3,11H2,1-2H3 |
InChI Key |
USECCWUQYLIWIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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